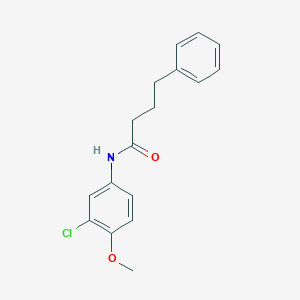![molecular formula C21H22ClN3O5 B297546 N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297546.png)
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, also known as AMACR inhibitor, is a compound that has gained significant attention in scientific research due to its potential in cancer treatment.
作用机制
The mechanism of action of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor involves the inhibition of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide activity, which leads to the accumulation of toxic metabolites in cancer cells. This, in turn, triggers the activation of apoptotic pathways and the induction of cancer cell death. Additionally, this compound can also inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor has been shown to have several biochemical and physiological effects. It can induce cancer cell death, reduce tumor growth, inhibit cancer cell migration and invasion, and enhance the efficacy of chemotherapy. Additionally, this compound can also modulate the expression of various genes involved in cancer progression, including those related to cell cycle regulation, apoptosis, and metastasis.
实验室实验的优点和局限性
One of the main advantages of using N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor in lab experiments is its specificity towards cancer cells. This compound can selectively target cancer cells while sparing normal cells, which can reduce the risk of toxicity and side effects. Additionally, this compound can enhance the efficacy of chemotherapy, which can improve the overall treatment outcomes. However, one of the limitations of using N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor is its potential for off-target effects, which can affect the normal physiological functions of cells.
未来方向
There are several future directions for the research on N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor. One of the areas of interest is the development of more potent and selective inhibitors that can target specific types of cancer. Additionally, the combination of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor with other therapeutic agents, such as immunotherapy, can enhance the overall treatment efficacy. Moreover, the identification of biomarkers that can predict the response to N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor can improve patient selection and treatment outcomes. Finally, the exploration of the potential of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor in other diseases, such as metabolic disorders, can broaden its therapeutic applications.
Conclusion:
In conclusion, N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor is a promising compound that has demonstrated significant potential in cancer treatment. Its specificity towards cancer cells, ability to induce cancer cell death, and enhance the efficacy of chemotherapy make it an attractive candidate for further research. The future directions in this field can provide new insights into the therapeutic applications of this compound and improve the overall treatment outcomes for cancer patients.
合成方法
The synthesis of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor involves several steps, including the condensation of 2-hydrazinyl-2-oxoethanol with 2-(allyloxy)-3-methoxybenzaldehyde, followed by the reaction with 4-chlorophenoxyacetic acid. The final product is obtained after purification and characterization.
科学研究应用
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of alpha-methylacyl-CoA racemase (N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide), an enzyme that is overexpressed in various types of cancer, including prostate, breast, and colorectal cancers. By inhibiting N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, this compound can induce cancer cell death and reduce tumor growth.
属性
产品名称 |
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide |
|---|---|
分子式 |
C21H22ClN3O5 |
分子量 |
431.9 g/mol |
IUPAC 名称 |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-(3-methoxy-2-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H22ClN3O5/c1-3-11-29-21-15(5-4-6-18(21)28-2)12-24-25-19(26)13-23-20(27)14-30-17-9-7-16(22)8-10-17/h3-10,12H,1,11,13-14H2,2H3,(H,23,27)(H,25,26)/b24-12+ |
InChI 键 |
SPDWSGPUNQFXPK-WYMPLXKRSA-N |
手性 SMILES |
COC1=CC=CC(=C1OCC=C)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl |
SMILES |
COC1=CC=CC(=C1OCC=C)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl |
规范 SMILES |
COC1=CC=CC(=C1OCC=C)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)
![7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297478.png)
![2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B297479.png)
![2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297481.png)
![N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297482.png)
![2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297483.png)
![2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297486.png)
![2-[2-(3-iodo-5-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297488.png)